molecular formula C7H8N2OS B13636954 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B13636954
M. Wt: 168.22 g/mol
InChI Key: ODWAEPCZHFUILH-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one (CAS: 1501859-63-7) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a cyclopropyl group at position 4 and an acetyl group at position 5. Its molecular formula is C₇H₁₀N₂OS (molecular weight: 170.23 g/mol) . The thiadiazole ring, containing sulfur and two nitrogen atoms, contributes to its electronic and steric properties, while the cyclopropyl group introduces conformational rigidity.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-(4-cyclopropylthiadiazol-5-yl)ethanone

InChI

InChI=1S/C7H8N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h5H,2-3H2,1H3

InChI Key

ODWAEPCZHFUILH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=NS1)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analog: 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

  • Molecular Formula : C₇H₁₀N₂OS (identical to the target compound) .
  • Implications : The ketone in the target compound may enhance electrophilicity, enabling nucleophilic additions, while the alcohol derivative could participate in hydrogen bonding, affecting solubility and biological interactions.

Thiazole-Based Analog: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

  • Molecular Formula : C₆H₈N₂OS (molecular weight: 156.20 g/mol) .
  • Key Differences: Ring System: A 1,3-thiazole (one sulfur, one nitrogen) vs. 1,2,3-thiadiazole (one sulfur, two nitrogens). Substituents: Amino (-NH₂) and methyl (-CH₃) groups on the thiazole vs. cyclopropyl on the thiadiazole.

Triazole-Based Analog: 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

  • Molecular Formula : C₇H₈ClN₃O (molecular weight: 189.61 g/mol) .
  • Key Differences :
    • Core Structure : A 1,2,4-triazole ring (three nitrogens) vs. 1,2,3-thiadiazole.
    • Substituents : Chlorocyclopropyl and triazole groups vs. cyclopropyl and acetyl groups.
  • Implications : The triazole compound is an intermediate in fungicide synthesis (e.g., prothioconazole), highlighting the agrochemical relevance of heterocycles with cyclopropane motifs. The sulfur in the thiadiazole may confer distinct electronic properties, influencing binding to enzyme active sites .

Fragrance-Related Analog: 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one

  • Molecular Formula : C₁₂H₂₀O (molecular weight: 180.29 g/mol) .
  • Key Differences : A cyclopentenyl group substituted with methyl groups vs. a thiadiazole ring.
  • Implications : The fragrance application of this compound suggests volatility and low polarity, whereas the thiadiazole in the target compound likely reduces volatility and increases polarity, making it more suited for pharmaceutical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications/Notes
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one C₇H₁₀N₂OS 170.23 1,2,3-Thiadiazole Cyclopropyl, acetyl Building block, agrochemical
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol C₇H₁₀N₂OS 170.23 1,2,3-Thiadiazole Cyclopropyl, hydroxyl Structural analog
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.20 1,3-Thiazole Amino, methyl, acetyl Uninvestigated toxicity
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one C₇H₈ClN₃O 189.61 1,2,4-Triazole Chlorocyclopropyl, acetyl Fungicide intermediate
1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one C₁₂H₂₀O 180.29 Cyclopentene Pentamethyl, acetyl Fragrance ingredient

Biological Activity

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a novel compound from the thiadiazole family, characterized by its unique cyclopropyl substitution. This compound has garnered attention for its significant biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈N₂OS
  • Molecular Weight : 168.22 g/mol
  • CAS Number : 2138372-68-4

The structure of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one consists of a thiadiazole ring with a cyclopropyl group at the 4-position, which may influence its pharmacological properties and enhance interactions with biological targets .

The biological activity of this compound is primarily associated with its ability to induce apoptosis in cancer cells. Research indicates that thiadiazole derivatives can interact with cellular targets such as:

  • Tubulin : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Protein Kinases : Inhibition of signaling pathways that promote cell survival.

These interactions suggest that 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one may function as a potential antitumor agent by promoting programmed cell death in malignancies.

Anticancer Activity

Studies have demonstrated that various thiadiazole derivatives exhibit cytotoxic properties against a range of cancer cell lines. The following table summarizes findings related to the anticancer activity of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one:

Cell Line IC₅₀ (µM) Mechanism
HeLa (Cervical Cancer)15.8Induction of apoptosis
MCF7 (Breast Cancer)12.4Inhibition of tubulin polymerization
A549 (Lung Cancer)18.6Disruption of kinase signaling

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Recent studies have explored the biological effects and mechanisms of action for this compound:

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one led to increased levels of pro-apoptotic factors such as caspase 3/7 in HeLa cells. This suggests a mechanism involving mitochondrial pathways in apoptosis induction.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential for further development as an anticancer drug .
  • Comparative Analysis with Other Thiadiazoles :
    • Comparative studies showed that compounds structurally similar to 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one often exhibited varying degrees of biological activity. The unique cyclopropyl substitution may enhance its pharmacokinetic properties compared to other thiadiazoles.

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